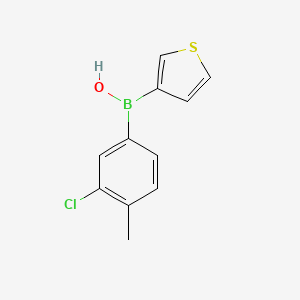![molecular formula C16H14N2O2S B12606526 [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine CAS No. 881210-46-4](/img/structure/B12606526.png)
[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine: is an organic compound characterized by the presence of a naphthalene ring sulfonylated at the 1-position and a phenyl ring attached to a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of naphthalene-1-sulfonyl chloride with phenylhydrazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions: [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Azo compounds.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of dyes, pharmaceuticals, and other organic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving hydrazine derivatives. It can also be used in the development of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and pigments. Its unique structure allows for the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparación Con Compuestos Similares
[4-(Naphthalene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.
[4-(Naphthalene-1-sulfonyl)phenyl]methanol: Similar structure but with a methanol group instead of a hydrazine group.
Uniqueness: [4-(Naphthalene-1-sulfonyl)phenyl]hydrazine is unique due to the presence of both a sulfonyl group and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Número CAS |
881210-46-4 |
|---|---|
Fórmula molecular |
C16H14N2O2S |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4-naphthalen-1-ylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C16H14N2O2S/c17-18-13-8-10-14(11-9-13)21(19,20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18H,17H2 |
Clave InChI |
OATHUOCHZIIWNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)C3=CC=C(C=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
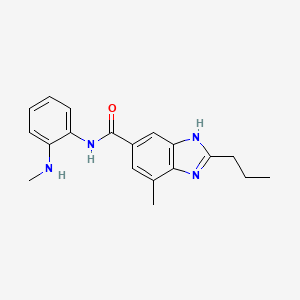
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)
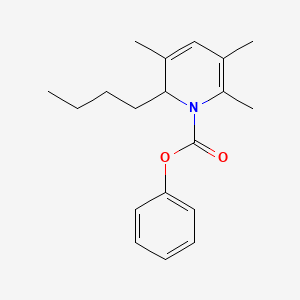
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
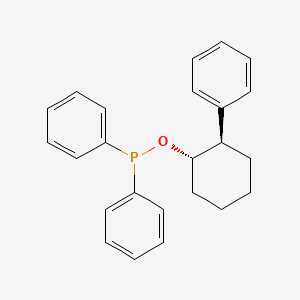

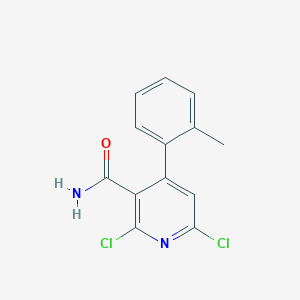
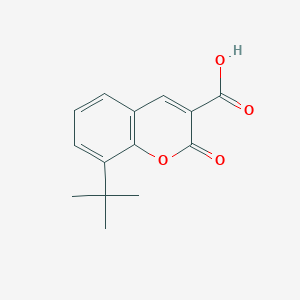
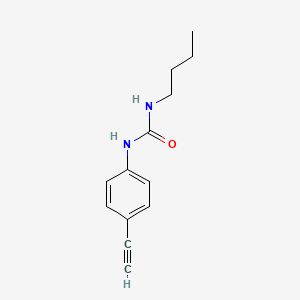
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
